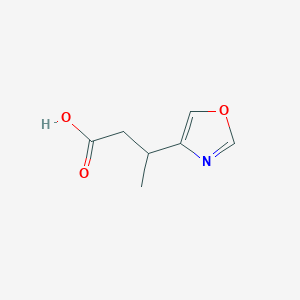

3-(Oxazol-4-yl)butanoic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H9NO3 |

|---|---|

Molecular Weight |

155.15 g/mol |

IUPAC Name |

3-(1,3-oxazol-4-yl)butanoic acid |

InChI |

InChI=1S/C7H9NO3/c1-5(2-7(9)10)6-3-11-4-8-6/h3-5H,2H2,1H3,(H,9,10) |

InChI Key |

FJZLHQPHOPJLCH-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(=O)O)C1=COC=N1 |

Origin of Product |

United States |

Significance of the Oxazole Heterocycle in Organic Synthesis

The oxazole (B20620) ring, a five-membered heterocycle containing nitrogen and oxygen, is a cornerstone of modern organic and medicinal chemistry. tandfonline.com Its significance stems from its presence in a vast array of natural products, many of which exhibit potent biological activities. tandfonline.commdpi.com Marine organisms, in particular, are a rich source of oxazole-containing alkaloids that have attracted considerable attention from pharmacologists and medicinal chemists. ontosight.ai

The oxazole moiety is not merely a passive structural element; it actively influences the properties of a molecule. Its presence can confer chemical stability and modulate the electronic distribution within a peptide chain, facilitating crucial interactions with biological targets like proteins and nucleic acids. mdpi.com The five-membered aromatic ring of oxazole, with its nitrogen and oxygen atoms, can readily engage in non-covalent interactions with a wide spectrum of enzymes and receptors, leading to diverse biological effects. researchgate.net

Furthermore, oxazoles are versatile intermediates in organic synthesis. For instance, the van Leusen reaction, which utilizes tosylmethylisocyanides (TosMICs), is a well-established and efficient method for constructing the oxazole ring and is widely used in the synthesis of medicinal compounds. researchgate.net The adaptability of the oxazole core allows for its incorporation into complex molecules, leading to the development of novel therapeutic agents, including those with antibacterial, antifungal, antiviral, and anti-inflammatory properties. mdpi.comontosight.ai

Overview of Butanoic Acid Derivatives in Advanced Chemical Research

Direct Synthesis Strategies for the 3-(Oxazol-4-yl)butanoic Acid Core

The direct synthesis of the this compound structure can be approached from two primary retrosynthetic disconnections: either by forming the oxazole (B20620) ring with the butanoic acid side chain already appended to one of the precursors or by building the side chain onto an existing oxazole core.

This strategy involves the cyclization of a linear precursor that already contains the necessary carbon framework for the butanoic acid moiety. Classical methods for oxazole synthesis can be adapted for this purpose.

Robinson-Gabriel Synthesis Adaptation: The Robinson-Gabriel synthesis traditionally involves the cyclodehydration of 2-acylamino ketones. irjmets.com To apply this to the target molecule, a precursor such as an N-acyl derivative of an aminoketone bearing a butanoic acid ester could be envisioned. The cyclization would then yield the oxazole ring with the side chain in place.

From α-Acyloxy Ketones: Another approach involves the reaction of α-acyloxy ketones with an ammonia (B1221849) source. nih.gov In this context, a starting material like α-(glutaroyloxy)ketone could react with acetamide (B32628) in the presence of a Lewis acid (e.g., BF₃·Et₂O) to form the desired oxazole ring system with an attached butanoic acid precursor chain. nih.gov

A general representation of this strategy is outlined below:

Table 1: Conceptual Synthesis via Ring Formation

| Precursor Type | General Reaction | Resulting Structure |

|---|---|---|

| N-acyl-aminoketone ester | Intramolecular Cyclodehydration | Oxazole with ester side chain |

This alternative strategy begins with a functionalized 4-substituted oxazole, upon which the butanoic acid side chain is constructed step-by-step. This method allows for greater flexibility in introducing the side chain.

From 4-Formyloxazole: A 4-formyloxazole can serve as a key intermediate. It can undergo a Wittig or Horner-Wadsworth-Emmons reaction with a suitable phosphonium (B103445) ylide or phosphonate (B1237965) carbanion to introduce a three-carbon fragment, forming an α,β-unsaturated ester. Subsequent reduction of the double bond would yield the saturated butanoic acid ester chain.

From 4-Halooxazoles: A 4-bromo or 4-iodooxazole (B3223780) can be used in metal-catalyzed cross-coupling reactions, such as a Suzuki or Negishi coupling, with an appropriate organometallic reagent derived from a butanoic acid derivative.

Alkylation: Direct alkylation of a 4-methyloxazole (B41796) is also a potential route. Deprotonation of the methyl group with a strong base would generate a nucleophile that could react with a three-carbon electrophile to build the side chain.

Synthesis of Key Oxazolylbutanoic Acid Derivatives

The synthesis of specific structural analogues often requires tailored multi-step sequences designed to accommodate additional substituents on the oxazole or a fused ring system.

A novel synthesis for 3-(7-methylbenzo[d]oxazol-4-yl)butanoic acid has been developed, identifying it as a potential precursor for marine natural products like (+)-seco-pseudopteroxazole. researchgate.netbenthamdirect.comingentaconnect.com This multi-step synthesis starts from a simple aromatic precursor, m-cresol (B1676322). researchgate.netresearchgate.net

The key transformations in this synthetic sequence are:

Fries Rearrangement: The initial step involves a Fries rearrangement of an ester derived from m-cresol to establish a key ketone intermediate. researchgate.net

Nitration: A subsequent nitration reaction introduces a nitro group onto the aromatic ring, which is essential for forming the oxazole ring. researchgate.netresearchgate.net

Olefinatiorn: An olefination reaction is employed to construct the butenoate side chain. researchgate.net

Oxazole Formation: The synthesis culminates in the reduction of the nitro group to an amine, followed by acylation and cyclization to form the fused benzoxazole (B165842) ring system. researchgate.net

Table 2: Key Reactions in the Synthesis of 3-(7-Methylbenzo[d]oxazol-4-yl)butanoic Acid

| Reaction Type | Purpose | Reference |

|---|---|---|

| Fries Rearrangement | Ketone intermediate formation | researchgate.net |

| Nitration | Introduction of a nitro group for amine synthesis | researchgate.netresearchgate.net |

| Olefination | Construction of the butenoate side chain | researchgate.net |

The synthesis of 3-(3,5-dimethyl-1,2-oxazol-4-yl)butanoic acid involves the construction of a 1,2-oxazole (isoxazole) ring, which differs from the 1,3-oxazole core.

The general strategy for synthesizing the 3,5-dimethylisoxazole (B1293586) core is the condensation of a 1,3-dicarbonyl compound with hydroxylamine (B1172632).

Ring Formation: The reaction of 2,4-pentanedione (acetylacetone) with hydroxylamine hydrochloride in the presence of a base provides 3,5-dimethylisoxazole.

Functionalization at C4: The 4-position of the 3,5-dimethylisoxazole ring is electron-rich and can be functionalized. nih.gov For instance, it can undergo sulfochlorination to produce 3,5-dimethylisoxazole-4-sulfonyl chloride. nih.gov This reactive intermediate can then be coupled with various nucleophiles. nih.gov

Side Chain Construction: To introduce the butanoic acid side chain, a C-C bond-forming reaction at the 4-position is required. This could be achieved via a Vilsmeier-Haack reaction to introduce a formyl group, followed by steps analogous to those described in section 2.1.2. Alternatively, lithiation at the 4-position followed by reaction with a suitable electrophile could be employed to build the desired side chain. The synthesis of related structures like sodium 6-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]carbonylamino]-3,3-dimethyl-7-oxidanylidene-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate hydrate (B1144303) demonstrates the versatility of the C4-functionalized dimethylisoxazole core in complex molecule synthesis. evitachem.com

Advanced Synthetic Techniques and Conditions

Modern organic synthesis has introduced a range of advanced techniques to improve the preparation of oxazole derivatives, focusing on efficiency, safety, and sustainability. irjmets.comtandfonline.com

Van Leusen Oxazole Synthesis: This is a powerful method for creating 5-substituted oxazoles from aldehydes using tosylmethylisocyanide (TosMIC). nih.govijpsonline.com The reaction proceeds via a [3+2] cycloaddition. nih.gov This method has been adapted for one-pot syntheses and can be performed in environmentally benign solvents like ionic liquids. nih.govijpsonline.com

Metal-Catalyzed Reactions: Transition metal catalysis is widely used for the regioselective synthesis of oxazoles. irjmets.com Palladium- and copper-catalyzed reactions, such as Suzuki-Miyaura couplings and direct arylations, are employed to form C-C bonds and assemble substituted oxazoles with high efficiency. ijpsonline.com

One-Pot and Multicomponent Reactions: These strategies are highly valued for their atom economy and reduction of intermediate isolation steps. researchgate.net Syntheses of complex fused oxazolocoumarins have been achieved in one-pot procedures from simple starting materials. thieme-connect.de

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and often improves product yields by providing rapid and uniform heating. ijpsonline.comthieme-connect.de This technique has been successfully applied to the synthesis of fused oxazoles. thieme-connect.de

Flow Chemistry: Continuous flow reactors offer enhanced safety and control over reaction conditions, particularly for hazardous reactions. acs.org The synthesis of functionalized oxazoles using molecular oxygen has been demonstrated in a microstructured reactor, allowing for safe operation at high temperatures and pressures. acs.org

Green Chemistry Approaches: There is a significant emphasis on developing environmentally friendly synthetic methods. ijpsonline.comirjmets.com This includes the use of ionic liquids as reusable reaction media and the development of catalyst systems that operate under mild conditions. ijpsonline.comijpsonline.com

Table 3: Comparison of Advanced Synthetic Techniques

| Technique | Key Advantage(s) | Application Example | Reference(s) |

|---|---|---|---|

| Van Leusen Synthesis | Versatile for 5-substituted oxazoles | One-pot synthesis from aldehydes and TosMIC | nih.govijpsonline.com |

| Metal-Catalysis | High efficiency and regioselectivity | Suzuki-Miyaura coupling for C-C bond formation | ijpsonline.com |

| One-Pot Reactions | High atom economy, reduced steps | Synthesis of fused oxazolocoumarins | researchgate.netthieme-connect.de |

| Microwave Irradiation | Rapid reaction times, improved yields | Synthesis of 3-amido-4-hydroxycoumarins | thieme-connect.de |

| Flow Chemistry | Enhanced safety and process control | Oxidation of oxazolines with O₂ | acs.org |

One-Pot Reaction Sequences and Domino Processes

A prominent example is the van Leusen reaction, which involves the reaction of an aldehyde with TosMIC (p-Toluenesulfonylmethyl isocyanide) to form a 5-substituted oxazole. ijpsonline.com While this classically yields 5-substituted products, modifications and alternative domino strategies can provide access to different substitution patterns. For instance, palladium-catalyzed sequential C-N/C-O bond formations have been established for synthesizing oxazole derivatives from simple amides and ketones in one step. acs.org This method proceeds through a C-H activation pathway, offering a direct route to the oxazole core. acs.org

Another powerful approach involves the reaction of propargylic alcohols with amides. clockss.orgacs.org Tandem reactions catalyzed by a single Brønsted acid like p-toluenesulfonic acid (PTSA) can facilitate both the initial propargylation and the subsequent cycloisomerization in one pot to yield substituted oxazoles. acs.org Similarly, gold catalysts can promote a one-pot propargylic substitution followed by cycloisomerization from 3-trimethylsilyl propargylic alcohols and amides. rroij.comclockss.org These methods are particularly relevant as the choice of appropriate starting propargylic alcohol and amide could potentially lead to the desired 4-substituted butanoic acid side chain.

Domino reactions involving multicomponent strategies are also noteworthy. A domino Ugi-Joullié/ring expansion reaction, for example, can produce 4-carboxamide oxazolines from azirines, isocyanides, and carboxylic acids, which are precursors to oxazoles. researchgate.net Copper-catalyzed domino reactions have also been employed to synthesize complex bisoxazoles from oxazolones and activated methylene (B1212753) isocyanides, demonstrating the construction of multiple oxazole rings in a single process. figshare.com These advanced, regioselective domino reactions provide a versatile toolkit for creating poly-functionalized heterocyclic systems, including structures analogous to this compound. nih.govresearchgate.net

Microwave-Assisted Organic Synthesis in Oxazole Chemistry

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. researchgate.net This technology has been successfully applied to the synthesis of various heterocyclic compounds, including oxazoles. ijpsonline.comnih.gov

A notable application is the microwave-assisted van Leusen synthesis, where aryl aldehydes and TosMIC react in the presence of a base like potassium phosphate (B84403) (K3PO4) under microwave irradiation. nih.govacs.org This method can produce 5-substituted oxazoles in excellent yields (up to 96%) in as little as 8 minutes. nih.govacs.org Researchers have demonstrated that by carefully controlling the stoichiometry of the base, the reaction can be selectively guided to produce either 5-substituted oxazoles or 4,5-disubstituted oxazolines. nih.govresearchgate.net This level of control is crucial for synthesizing specifically substituted analogues.

The benefits of MAOS in oxazole synthesis include:

Rapid Heating: Microwaves directly heat the solvent and reactants, leading to a rapid temperature increase and significantly reduced reaction times. researchgate.net

Increased Yields: The high efficiency of energy transfer can lead to higher product yields and fewer byproducts. nih.govacs.org

Procedural Simplicity: Reactions are often carried out in open vessels with simple, non-chromatographic purification, making the process more efficient. nih.govacs.org

The table below summarizes findings from a study on microwave-assisted synthesis of 5-phenyl oxazole, illustrating the efficiency of this method.

| Entry | Base (equiv.) | Solvent | Conditions | Time (min) | Yield (%) |

| 1 | K3PO4 (2) | IPA | MW, 65°C, 350W | 8 | 96 |

| 2 | K3PO4 (1) | IPA | MW, 60°C, 280W | 8 | 94 (Oxazoline) |

| Data derived from a study on the synthesis of 5-phenyl oxazole and its oxazoline (B21484) precursor. nih.govacs.org |

This methodology could be adapted for the synthesis of this compound by starting with an appropriate aldehyde precursor that contains the protected butanoic acid chain. The rapid and efficient nature of microwave synthesis makes it an attractive option for the construction of the core oxazole heterocycle. nih.gov

Application of Catalytic Methods for Oxazolylbutanoic Acid Synthesis

Catalysis is fundamental to modern organic synthesis, enabling efficient and selective transformations. The synthesis of this compound and its analogues can benefit significantly from various catalytic methods, which can be employed to construct the oxazole ring or to modify the side chain.

Metal-Based Catalysis:

Gold Catalysis: Gold catalysts, particularly cationic gold(I) and gold(III) complexes, are highly effective for the cycloisomerization of propargylic amides to form oxazoles. clockss.orgresearchgate.net A one-pot synthesis can be achieved where a gold catalyst promotes the reaction of a 3-trimethylsilylpropargylic alcohol with an amide, followed by cyclization to the substituted oxazole. rroij.comclockss.org This approach offers a direct route to the oxazole core under mild conditions. researchgate.net

Palladium Catalysis: Palladium catalysts are versatile for C-C and C-N bond formations. They have been used in sequential, one-pot reactions to synthesize oxazoles from acid chlorides and propargylamine, where the choice of additives can selectively yield either oxazolines or oxazoles. researchgate.net Furthermore, Pd(II)-catalyzed C-H activation provides a direct pathway to form oxazoles from simple amides and ketones. acs.org

Copper Catalysis: Copper(I) catalysts have been used to facilitate the direct alkylation of benzoxazoles and in domino reactions to create complex bisoxazole structures. figshare.comorganic-chemistry.org These methods highlight copper's utility in forming key bonds for heterocycle synthesis.

Acid/Base Catalysis:

Brønsted Acid Catalysis: Simple Brønsted acids like p-toluenesulfonic acid monohydrate (PTSA) can act as efficient bifunctional catalysts. acs.org They can catalyze a one-pot tandem reaction involving the propargylation of an amide with a propargylic alcohol, followed by cycloisomerization to afford the oxazole derivative, with water being the only byproduct. acs.org

Zeolite Catalysis: Zeolites, which are solid acid or base catalysts, offer advantages such as reusability and ease of separation. mdpi.com They can be used to promote substitution reactions and one-pot syntheses of various heterocyclic compounds, including those that could serve as precursors to the target acid. mdpi.com

A potential synthetic route to this compound could involve the catalytic construction of the oxazole ring with a precursor side chain, followed by a catalytic oxidation to form the carboxylic acid. For example, a primary alcohol can be oxidized to a carboxylic acid using various catalytic systems, such as ruthenium complexes in water or iron nitrate/TEMPO with oxygen. nih.govorganic-chemistry.org A novel synthesis of a structural analogue, 3-(7-methylbenzo[d]oxazol-4-yl) butanoic acid, was achieved from m-cresol using key steps that included a Fries rearrangement and an olefination reaction, demonstrating a multi-step pathway where catalytic methods could be integrated. researchgate.netbenthamdirect.com

The table below compares different catalytic approaches for oxazole synthesis.

| Catalyst Type | Key Reaction | Starting Materials | Advantages |

| Gold (Au) | Propargylic Substitution / Cycloisomerization | Propargylic Alcohols, Amides | High efficiency, Mild conditions rroij.comclockss.orgresearchgate.net |

| Palladium (Pd) | C-H Activation / Sequential C-N/C-O formation | Amides, Ketones, Acid Chlorides | High atom economy, Readily available starting materials acs.orgresearchgate.net |

| Brønsted Acid (e.g., PTSA) | Tandem Propargylation / Cycloisomerization | Propargylic Alcohols, Amides | Bifunctional catalyst, Forms water as the only byproduct acs.org |

| Copper (Cu) | Domino Reactions | Oxazolones, Methylene Isocyanides | Broad substrate scope, Forms multiple bonds in one pot figshare.com |

Chemical Reactivity and Mechanistic Investigations of 3 Oxazol 4 Yl Butanoic Acid Derivatives

Transformations Involving the Carboxylic Acid Functionality

The carboxylic acid group in 3-(oxazol-4-yl)butanoic acid is a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Esterification and Amidation Reactions

The carboxylic acid can be readily converted to its corresponding esters and amides, which are common modifications in medicinal chemistry to alter properties such as solubility and cell permeability.

Esterification: The reaction of this compound with an alcohol in the presence of an acid catalyst or a coupling agent yields the corresponding ester. For instance, reaction with propyl alcohol would yield propyl 3-(oxazol-4-yl)butanoate. These reactions are typically driven to completion by removing the water formed during the reaction.

Amidation: Amides are synthesized by reacting the carboxylic acid with an amine. This transformation often requires the use of coupling agents to activate the carboxylic acid. The resulting amides can feature a wide array of substituents, depending on the amine used in the reaction. For example, reaction with diethylamine (B46881) would produce N,N-diethyl-3-(oxazol-4-yl)butanamide.

| Reactant | Product | Reaction Type |

| This compound and Propyl alcohol | Propyl 3-(oxazol-4-yl)butanoate | Esterification |

| This compound and Diethylamine | N,N-diethyl-3-(oxazol-4-yl)butanamide | Amidation |

Reduction and Functional Group Interconversion at the Carboxyl Group

The carboxylic acid functionality can be reduced to an alcohol or an aldehyde, providing entry into other classes of compounds.

Reduction to Alcohols: Carboxylic acids can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). chemistrysteps.comlibretexts.org This reaction proceeds via an aldehyde intermediate, which is further reduced to the alcohol. chemistrysteps.comlibretexts.org It's important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not effective for the reduction of carboxylic acids. chemistrysteps.comlibretexts.org The use of borane (B79455) (BH₃) is another effective method for this transformation. chemistrysteps.com

Reduction to Aldehydes: The partial reduction of a carboxylic acid to an aldehyde is a more challenging transformation. However, by converting the carboxylic acid to a more reactive derivative, such as an acid chloride or an ester, and using a less reactive hydride reagent like lithium tri-tert-butoxyaluminum hydride (LiAl(O-t-Bu)₃H), the reaction can be stopped at the aldehyde stage. libretexts.org

Functional Group Interconversions: The carboxylic acid can be converted into other functional groups. For example, conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) provides a highly reactive intermediate that can be used in a variety of subsequent reactions.

Reactions of the Oxazole (B20620) Ring System

The oxazole ring is an aromatic heterocycle, but its reactivity is influenced by the presence of the oxygen and nitrogen heteroatoms, making it susceptible to both electrophilic and nucleophilic attack, as well as ring-opening reactions.

Electrophilic and Nucleophilic Attack on the Oxazole Nucleus

The electron distribution in the oxazole ring dictates the positions of electrophilic and nucleophilic attack.

Electrophilic Substitution: The oxazole ring is generally less reactive towards electrophiles than benzene. Electrophilic substitution, when it occurs, is favored at the C5 position. tandfonline.comwikipedia.org The presence of electron-donating groups on the ring can activate it towards electrophilic attack. tandfonline.compharmaguideline.comnumberanalytics.com The reactivity order for electrophilic substitution is generally C4 > C5 > C2. pharmaguideline.com

Nucleophilic Substitution: Nucleophilic substitution on the oxazole ring is rare unless there is a good leaving group present. tandfonline.comsemanticscholar.org When a leaving group is present, the C2 position is the most susceptible to nucleophilic attack, followed by C4 and then C5. tandfonline.com Electron-withdrawing groups on the ring can facilitate nucleophilic attack. pharmaguideline.com In many cases, nucleophilic attack leads to ring cleavage rather than substitution. pharmaguideline.com

Ring-Opening and Ring-Closing Reactions of Oxazole Derivatives

The oxazole ring can undergo cleavage under various conditions, leading to the formation of open-chain compounds or rearrangement to other heterocyclic systems.

Ring-Opening: The oxazole ring can be opened by various reagents. For example, treatment with a base can lead to deprotonation at the C2 position, followed by ring opening to form an isonitrile. cutm.ac.in Oxidation with agents like potassium permanganate (B83412) or ozone can also lead to ring cleavage. pharmaguideline.com Furthermore, some ring-opening reactions of oxazole derivatives are key steps in transformations like the Cornforth rearrangement. oup.com

Conversion to Other Heterocycles: Oxazole derivatives can be converted to other heterocyclic systems through ring-opening and subsequent recyclization. For instance, reaction with ammonia (B1221849) or formamide (B127407) can lead to the formation of imidazoles. pharmaguideline.com

Cycloaddition Chemistry of Mesoionic Oxazolones (Münchnones) as Precursors

Mesoionic oxazolones, commonly known as münchnones, are important intermediates that can be generated from N-acyl-α-amino acids. These compounds are highly reactive 1,3-dipoles and readily undergo [3+2] cycloaddition reactions with various dipolarophiles. mdpi.comresearchgate.netresearchgate.netsioc-journal.cn

While this compound itself is not a direct precursor to a münchnone, understanding this chemistry is relevant to the broader reactivity of oxazole-containing structures. The cycloaddition of münchnones with alkynes is a powerful method for the synthesis of pyrroles. researchgate.netwikipedia.org These reactions are often regioselective, and their outcomes can be influenced by the substituents on both the münchnone and the dipolarophile. mdpi.comwikipedia.org The in situ generation of münchnones in the presence of a dipolarophile is a common strategy due to their instability. mdpi.com

Reaction Mechanism Elucidation

The elucidation of reaction mechanisms for transformations involving this compound and its derivatives is crucial for optimizing reaction conditions and designing novel synthetic pathways. Mechanistic studies often involve a combination of kinetic analysis and the identification of transient species.

Kinetic Studies of Relevant Transformations

While specific kinetic data for reactions of this compound are not extensively documented in the public domain, valuable insights can be drawn from studies on analogous systems, such as the esterification of butanoic acid and the hydrolysis of related heterocyclic compounds.

Kinetic investigations into the esterification of n-butyric acid with alcohols like 2-propanol, often catalyzed by acids such as sulfuric acid, reveal that the reaction typically follows second-order kinetics. jchr.org The rate of reaction is influenced by parameters including temperature, catalyst concentration, and the molar ratio of reactants. jchr.org For instance, increasing the reaction temperature and catalyst loading generally leads to a higher conversion rate of the carboxylic acid to its corresponding ester. jchr.org These studies often determine the forward (k1) and reverse (k2) rate constants, providing a quantitative measure of the reaction's progress towards equilibrium.

The following interactive table summarizes typical parameters influencing the esterification rate of butanoic acid, which can be considered analogous to the esterification of the butanoic acid moiety in this compound.

| Parameter | Effect on Reaction Rate | Typical Range Studied | Reference |

| Temperature | Increases rate | 50-70°C | jchr.org |

| Catalyst Conc. | Increases rate | 1.0-3.0 wt% | jchr.org |

| Molar Ratio | Affects equilibrium | 0.5-1.5 (acid:alcohol) | jchr.org |

It is important to note that the oxazole ring in this compound could influence the electronic environment of the carboxylic acid group, potentially altering its reactivity compared to simple aliphatic carboxylic acids. The electron-withdrawing nature of the oxazole ring might affect the pKa of the butanoic acid derivative and, consequently, the kinetics of its transformations.

Furthermore, studies on the hydrolysis of related heterocyclic structures, such as lactams, provide insights into the stability of the ring systems under various conditions. The hydrolysis of lactams, for example, can be achieved under mild, two-step methods, indicating that the integrity of the heterocyclic core during side-chain modifications is a critical factor to consider in kinetic assessments. acs.org

Identification and Characterization of Reaction Intermediates

The identification of transient intermediates is a cornerstone of mechanistic elucidation. In the context of reactions involving the carboxylic acid moiety of this compound, such as in the formation of esters or amides, key intermediates are often activated forms of the carboxylic acid.

In a general sense, the reaction proceeds as follows:

Activation of the carboxylic acid.

Nucleophilic attack by a pyridine (B92270) derivative to form the acylpyridinium salt.

Reaction of the acylpyridinium salt with a nucleophile (e.g., an alcohol or amine) to form the final product.

The characterization of such intermediates often relies on techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. For instance, electrospray ionization mass spectrometry (ESI-MS) can be used to detect and characterize charged intermediates like acylpyridinium ions directly from a reaction mixture. rsc.org

NMR spectroscopy provides structural details of intermediates. While specific NMR data for the acylpyridinium intermediate of this compound is not published, data for related butanoic acid derivatives and oxazole-containing compounds can provide expected chemical shift ranges. For example, in the 13C NMR spectrum of butanoic acid, the carbonyl carbon (C=O) exhibits a characteristic downfield shift. docbrown.info Similarly, the protons on the carbon atoms of the butanoic acid chain show distinct signals in 1H NMR spectra, which would be influenced by the presence of the oxazole ring. docbrown.info

The following table presents a hypothetical summary of expected spectroscopic data for a key intermediate in a transformation of this compound, based on analogous systems.

| Intermediate | Spectroscopic Technique | Expected Key Signals | Reference Analogy |

| Acylpyridinium Salt | Mass Spectrometry (ESI-MS) | Molecular ion peak corresponding to the [M]+ of the acylpyridinium cation. | rsc.org |

| 1H NMR | Downfield shift of pyridine protons; characteristic signals for the butanoyl chain. | nih.gov | |

| 13C NMR | Downfield shift of the carbonyl carbon and pyridine carbons. | docbrown.info |

Further research employing advanced techniques such as in situ IR spectroscopy or rapid-injection NMR could provide direct evidence for the formation and structure of these reactive intermediates in transformations of this compound.

Derivatization Strategies and Analogue Development Based on the 3 Oxazol 4 Yl Butanoic Acid Scaffold

Modification of the Oxazole (B20620) Ring

The oxazole ring is an aromatic heterocycle that can undergo various chemical transformations. wikipedia.org Its reactivity is influenced by the electron-withdrawing nature of the nitrogen and oxygen atoms, which generally makes electrophilic substitution more challenging than in other five-membered heterocycles like pyrrole (B145914) or furan. firsthope.co.in However, the ring can be functionalized through several methods.

Introduction of Alkyl, Aryl, and Heteroaryl Substituents

The introduction of new carbon-carbon bonds at the oxazole core is a key strategy for creating structural diversity. Substituents can be installed at the C2 and C5 positions of the oxazole ring.

At the C2 Position: The C2 position is the most electron-deficient and can be functionalized via deprotonation with a strong base, such as n-butyllithium (n-BuLi), followed by quenching with an electrophile. wikipedia.orgfirsthope.co.in This lithiated intermediate can react with alkyl halides, aldehydes, or be used in cross-coupling reactions to introduce a variety of substituents.

At the C5 Position: The C5 position is the most susceptible to electrophilic aromatic substitution, although it often requires activating groups to be present on the ring. wikipedia.org Alternatively, palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, are highly effective. This typically requires a pre-functionalized oxazole, for instance, a 5-halo-oxazole, which can then be coupled with a wide range of boronic acids or organostannanes. The van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC), is a common method for preparing 5-substituted oxazoles that can serve as precursors for further derivatization. nih.gov

Below is a table summarizing potential reactions for introducing substituents onto the oxazole ring.

| Position | Reaction Type | Reagents/Conditions | Substituent Introduced |

| C2 | Lithiation/Alkylation | 1. n-BuLi, THF, -78 °C; 2. R-X (Alkyl halide) | Alkyl |

| C2 | Lithiation/Arylation | 1. n-BuLi, THF, -78 °C; 2. ZnCl₂, then Ar-X, Pd catalyst | Aryl |

| C5 | Suzuki Coupling | Ar-B(OH)₂, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃) | Aryl/Heteroaryl |

| C5 | Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) catalyst, base | Alkynyl |

This table is interactive. You can sort and filter the data.

Halogenation and Nitro-Substitution Reactions

Introducing electron-withdrawing groups like halogens or a nitro group can significantly alter the electronic properties of the oxazole ring, influencing its biological activity and providing handles for further synthetic transformations.

Halogenation: Oxazoles can react with halogenating agents like bromine (Br₂), chlorine (Cl₂), or N-bromosuccinimide (NBS) to produce halogenated derivatives. clockss.org Electrophilic halogenation typically occurs at the C5 position, which is the most electron-rich carbon. firsthope.co.in Bromination of oxazoles in solvents like methanol (B129727) can also lead to addition products depending on the substitution pattern. clockss.org

Nitro-Substitution: Direct nitration of the oxazole ring is often difficult due to the strongly acidic conditions (HNO₃/H₂SO₄) which can lead to the formation of an electron-deficient oxazolium cation, deactivating the ring towards electrophilic attack. clockss.orgpharmaguideline.com However, nitration can be achieved, typically at the C5 position, if the oxazole ring is sufficiently activated with electron-donating groups. clockss.org

The following table details common halogenation and nitration reactions.

| Reaction | Reagents | Position of Substitution | Product Type |

| Bromination | Br₂, Acetic Acid | C5 | 5-Bromo-oxazole derivative |

| Chlorination | Cl₂, CCl₄ | C5 | 5-Chloro-oxazole derivative |

| Nitration | HNO₃, H₂SO₄ (with activating groups) | C5 | 5-Nitro-oxazole derivative |

This table is interactive. You can sort and filter the data.

Elaboration of the Butanoic Acid Side Chain

The butanoic acid portion of the molecule offers numerous opportunities for modification, including altering its stereochemistry, length, and branching pattern.

Introduction of Chiral Centers and Stereoisomeric Variants

The parent compound, 3-(Oxazol-4-yl)butanoic acid, possesses a chiral center at the C3 position of the butanoic acid chain. A chiral center is a carbon atom attached to four different groups, giving rise to stereoisomers known as enantiomers. study.comsavemyexams.comkhanacademy.org

Stereoselective Synthesis: The synthesis of specific stereoisomers (R or S enantiomers) is critical as different enantiomers of a molecule can have vastly different biological activities. Asymmetric synthesis methods can be employed to selectively produce one enantiomer over the other. This can be achieved through the use of chiral catalysts, chiral auxiliaries, or biocatalytic reductions of α,β-unsaturated precursors. researchgate.net

Introduction of Additional Chiral Centers: A second chiral center can be introduced, for example, at the C2 position (α-carbon) of the butanoic acid chain. This would result in the formation of diastereomers (stereoisomers that are not mirror images). The maximum number of stereoisomers is 2ⁿ, where 'n' is the number of chiral centers. savemyexams.com For a molecule with two chiral centers, four stereoisomers are possible: (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R).

The table below illustrates the possible stereoisomers if a second chiral center is introduced at the C2 position.

| Stereoisomer | Configuration at C2 | Configuration at C3 | Relationship |

| 1 | R | R | Enantiomer of 2 |

| 2 | S | S | Enantiomer of 1 |

| 3 | R | S | Enantiomer of 4 |

| 4 | S | R | Enantiomer of 3 |

This table is interactive. You can sort and filter the data.

Chain Extension and Branching Strategies

Modifying the length and structure of the carboxylic acid side chain can impact the molecule's interaction with biological targets and its physicochemical properties.

Chain Extension: The butanoic acid chain can be extended by one or more carbon atoms. Classical methods like the Arndt-Eistert homologation can be used to convert the carboxylic acid to its next higher homologue (e.g., pentanoic acid derivative). This involves converting the carboxylic acid to an acyl chloride, followed by reaction with diazomethane (B1218177) and subsequent Wolff rearrangement. Modern polymer chemistry also utilizes chain extenders, such as bifunctional compounds like diisocyanates or epoxides, to link polymer chains, a concept adaptable to smaller molecules. researchgate.netscirp.org

Branching: Introducing alkyl or other groups along the side chain creates branched analogues. wikipedia.org For example, the α-carbon (C2) can be alkylated by first forming an enolate with a strong base like lithium diisopropylamide (LDA) and then reacting it with an alkyl halide. This strategy can be used to introduce methyl, ethyl, or larger groups. rsc.org

Synthesis of Conjugates and Hybrid Molecules

The carboxylic acid functional group of this compound is an excellent chemical handle for creating more complex molecules. byjus.com Conjugation involves linking the scaffold to another chemical entity, such as an amino acid, peptide, or another pharmacophore, often via an amide bond. This approach is used to create hybrid molecules that combine the features of two or more different parent structures. mdpi.combeilstein-journals.org

The synthesis typically involves activating the carboxylic acid group, for example, by converting it into an acyl chloride or by using coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). The activated acid is then reacted with a nucleophile, such as the amine group of an amino acid or a linker molecule, to form a stable amide bond. This strategy allows for the creation of a diverse library of compounds with potentially novel or enhanced biological activities.

The following table provides examples of potential molecular conjugates.

| Conjugate Type | Linked Moiety | Linkage Type | Potential Application |

| Amino Acid Conjugate | Glycine, Alanine, etc. | Amide | Prodrug design, targeted delivery |

| Peptide Conjugate | Di- or tri-peptides | Amide | Enhancing cell permeability |

| Hybrid Molecule | Another active pharmacophore | Amide or Ester | Dual-target agents |

This table is interactive. You can sort and filter the data.

Development of N-Acyl-α-amino Ketone Derivatives

N-acyl-α-amino ketones are a class of compounds recognized for their wide spectrum of biological applications. The synthesis of these derivatives often proceeds through N-acyl-α-amino acid precursors, which can be derived from structures like this compound. A general strategy involves the conversion of an N-acyl-α-amino acid into a corresponding 1,3-oxazol-5(4H)-one (an azlactone), which then serves as a key intermediate.

The synthesis of N-acyl-α-amino ketone derivatives from valine, for example, has been reported to involve the initial N-acylation of the amino acid, followed by cyclodehydration to form a 4-isopropyl-1,3-oxazol-5(4H)-one. This oxazolone (B7731731) can then be subjected to acylation with aromatic hydrocarbons in the presence of a Lewis acid, such as aluminum trichloride, to yield N-(1-aryl-3-methyl-1-oxobutan-2-yl)benzamides, which are N-acyl-α-amino ketones. Subsequent Robinson-Gabriel cyclization of these ketones can lead to the formation of 1,3-oxazoles.

While specific examples detailing the conversion of this compound to N-acyl-α-amino ketones are not prevalent in the reviewed literature, the established synthetic routes for other N-acyl-α-amino acids provide a clear blueprint for such transformations. The carboxylic acid moiety of this compound could be transformed into an acyl chloride or activated ester, which can then be used to acylate an amino acid. The resulting product could then be further manipulated to yield the desired N-acyl-α-amino ketone.

The biological significance of this class of derivatives is noteworthy. For instance, certain N-acyl-α-amino ketones and their 1,3-oxazole cyclization products have been investigated for their antimicrobial and antibiofilm activities. nih.govresearchgate.net The introduction of different aryl groups via the acylation step allows for the systematic exploration of structure-activity relationships, potentially leading to the discovery of potent and selective bioactive agents.

Table 1: Key Intermediates and Products in the Synthesis of N-Acyl-α-amino Ketone Derivatives

| Compound Type | General Structure | Role in Synthesis |

| N-Acyl-α-amino acid | R-CO-NH-CHR'-COOH | Starting material for cyclodehydration |

| 1,3-Oxazol-5(4H)-one | Key reactive intermediate | |

| N-Acyl-α-amino ketone | R-CO-NH-CHR'-CO-R'' | Target derivative |

| 1,3-Oxazole | Potential cyclization product of N-acyl-α-amino ketones |

Formation of Phosphorylated Amino Acid and Peptidomimetic Analogues

The 1,3-oxazole ring is a valuable precursor in the synthesis of phosphorylated amino acids and peptidomimetics. nih.gov These compounds are of significant interest due to their ability to mimic phosphorylated residues in peptides and proteins, thereby acting as probes for studying cellular signaling pathways or as potential therapeutic agents. The synthetic strategies often involve the use of 4-phosphorylated 1,3-oxazoles as key intermediates.

A common approach is the hydrolytic cleavage of the oxazole ring under acidic conditions to unmask an α-acylamino ketone or a related peptide-like structure. For instance, 4-phosphorylated oxazoles with an isonipecotinic acid residue at the 5-position have been shown to decompose upon heating in aqueous acetic acid to form phosphorylated pseudopeptides. nih.gov This strategy allows for the introduction of a phosphono group into a molecule that can mimic the structure of a natural amino acid or peptide.

The synthesis of optically active phosphorylated peptidomimetics can also be achieved using substituted 5-amino-1,3-oxazol-4-ylphosphonates. Acylation of the 5-amino group, followed by mild oxazole ring opening, can yield peptidomimetic structures without racemization of the incorporated amino acid residues. nih.gov

Furthermore, a combined azlactone/oxazole strategy has been employed for the synthesis of phosphorylated peptidomimetics containing dehydroamino acid residues. This involves the reaction of 4-phosphorylated 5-amino-2-aminoalkyl-1,3-oxazoles with azlactones, followed by the opening of the newly formed oxazole ring to generate the target peptidomimetic. nih.gov

These methodologies highlight the potential of the this compound scaffold as a starting point for the synthesis of novel phosphorylated analogues. The oxazole moiety can serve as a masked peptide unit, which can be revealed and functionalized with a phosphono group at a later stage of the synthesis.

Table 2: Synthetic Strategies for Phosphorylated Analogues from Oxazole Precursors

| Precursor | Reagents and Conditions | Product |

| 4-Phosphorylated oxazoles with isonipecotinic acid residues | Aqueous acetic acid, heat | Phosphorylated pseudopeptides |

| Diethyl 5-amino-1,3-oxazol-4-ylphosphonates | 1. Z-(S)-Ala-OH, HOBt, EDCI2. AcOH-H₂O, 75°C | Optically active phosphorylated peptidomimetics |

| 5-Amino-2-aminoalkyl-1,3-oxazoles | 1. 4-(4-Acetoxybenzylidene)-2-phenyl-1,3-oxazol-5-one2. 70% aqueous acetic acid, heat | Phosphorylated tripeptides with a dehydrotyrosine fragment |

Integration with Other Heterocyclic Moieties (e.g., Pyrrolo[1,2-b]pyridazines, Benzoxazoles)

The fusion or linkage of the this compound scaffold with other heterocyclic systems is a promising strategy for generating novel chemical entities with potentially enhanced biological activities. The butanoic acid chain provides a convenient handle for annulation reactions or for linking to other pre-formed heterocyclic rings.

Pyrrolo[1,2-b]pyridazines: The synthesis of pyrrolo[1,2-b]pyridazines can be achieved through a [3+2] cycloaddition reaction involving mesoionic 1,3-oxazol-5-ones (münchnones) as 1,3-dipoles. These mesoionic intermediates can be generated in situ from N-acylamino acids. For example, pyridazinone acids, such as 2-(6-oxo-3-phenylpyridazin-1-yl)butanoic acid, can be treated with acetic anhydride (B1165640) to form a bicyclic mesoionic oxazolo-pyridazinone. This intermediate can then react with a dipolarophile, like methyl propiolate, to yield a pyrrolo[1,2-b]pyridazine (B13699388) derivative. nih.gov This synthetic route suggests a plausible pathway for converting this compound, after suitable modification, into a more complex, fused heterocyclic system.

The combination of the oxazole ring from the original scaffold with another heterocyclic system like pyrrolo[1,2-b]pyridazine or benzoxazole (B165842) can lead to molecules with unique three-dimensional shapes and electronic properties, which may result in novel interactions with biological targets.

Table 3: Strategies for Integration with Other Heterocyclic Moieties

| Target Heterocycle | Synthetic Strategy | Key Intermediate |

| Pyrrolo[1,2-b]pyridazine | [3+2] Cycloaddition | Mesoionic 1,3-oxazol-5-one (B15018591) (münchnone) |

| Benzoxazole | Amide bond formation and cyclization | N-(2-hydroxyphenyl)amide derivative |

Analytical and Spectroscopic Characterization Techniques for 3 Oxazol 4 Yl Butanoic Acid Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 3-(Oxazol-4-yl)butanoic acid. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, specific proton signals are anticipated. The protons on the oxazole (B20620) ring are expected to appear in the aromatic region of the spectrum. The protons of the butanoic acid chain will exhibit characteristic multiplets, with their chemical shifts influenced by their proximity to the oxazole ring and the carboxylic acid group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. docbrown.info The spectrum for this compound would show distinct signals for the carboxylic acid carbon, the carbons of the butanoic acid chain, and the carbons of the oxazole ring. docbrown.info The chemical shift of the carbonyl carbon in the carboxylic acid is typically found in the downfield region (around 170-185 ppm). docbrown.info The carbons of the oxazole ring would resonate in the aromatic region, with their specific shifts providing insight into the electronic environment of the heterocyclic system. acgpubs.orgresearchgate.net

| Atom Position | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| Oxazole-H2 | ~7.9 - 8.1 | ~150 - 152 |

| Oxazole-H5 | ~7.1 - 7.3 | ~125 - 128 |

| Oxazole-C4 | - | ~138 - 142 |

| CH (Butanoic chain) | ~3.0 - 3.3 | ~35 - 40 |

| CH₂ (Butanoic chain) | ~2.5 - 2.8 | ~30 - 35 |

| CH₃ (Butanoic chain) | ~1.2 - 1.4 | ~18 - 22 |

| COOH | ~10 - 12 (broad) | ~175 - 180 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations. journalspub.com The IR spectrum of this compound is expected to show a very broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid group. A sharp, strong peak corresponding to the C=O (carbonyl) stretch of the carboxylic acid should appear around 1700-1725 cm⁻¹. acgpubs.org Vibrations associated with the C=N and C-O bonds within the oxazole ring are also expected in the fingerprint region (typically 1000-1600 cm⁻¹). globalresearchonline.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. journalspub.com Oxazole and its derivatives typically exhibit absorption maxima (λ_max) in the UV region. globalresearchonline.netiaea.org The spectrum of this compound would likely show absorptions corresponding to π→π* transitions within the conjugated oxazole ring system. The position of the absorption maximum can be influenced by the solvent polarity. nih.gov

| Technique | Feature | Expected Wavenumber (cm⁻¹)/Wavelength (nm) |

|---|---|---|

| IR | O-H stretch (Carboxylic Acid) | 2500 - 3300 (broad) |

| IR | C=O stretch (Carboxylic Acid) | 1700 - 1725 |

| IR | C=N stretch (Oxazole Ring) | ~1600 - 1650 |

| UV-Vis | π→π* transition (Oxazole Ring) | ~210 - 250 nm |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. acgpubs.org For this compound, the molecular ion peak ([M]⁺) would confirm its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula. nih.gov

The fragmentation pattern observed in the mass spectrum offers valuable structural information. Common fragmentation pathways for butanoic acid derivatives include the loss of the carboxylic acid group (-COOH, 45 mass units) or the hydroxyl group (-OH, 17 mass units). libretexts.orgmiamioh.edu Alpha-cleavage next to the carbonyl group is also a prominent fragmentation pathway for carboxylic acids. libretexts.org The fragmentation of the butanoic acid chain and the oxazole ring would produce a unique fingerprint, further confirming the structure of the molecule. docbrown.infonih.gov

Chromatographic Methods for Purity Assessment and Separation (e.g., HPLC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of this compound and for separating it from reaction byproducts or impurities. acgpubs.org

In a typical Reverse-Phase HPLC (RP-HPLC) setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, often a mixture of water (frequently with an acid modifier like trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). nih.govpensoft.net The purity of the compound is determined by the presence of a single, sharp peak in the chromatogram. The area under the peak is proportional to the concentration of the compound. This method is crucial for quality control and for ensuring the compound meets the required purity standards for further use. pensoft.net

Future Research Directions and Emerging Trends in 3 Oxazol 4 Yl Butanoic Acid Chemistry

Development of Novel Asymmetric Synthesis Methodologies

The butanoic acid side chain of 3-(Oxazol-4-yl)butanoic acid possesses a stereocenter at the C3 position, making the development of enantioselective synthetic methods a critical research objective. Future work in this area is expected to move beyond classical resolution techniques towards more elegant and efficient asymmetric strategies.

A significant avenue of research will likely focus on the design and application of novel chiral catalysts. Organocatalysis, in particular, presents a promising approach. For instance, chiral pyrrolidinyl-oxazole-carboxamides have already proven effective as organocatalysts in asymmetric Michael additions, a key reaction type for establishing the chiral center in 3-substituted butanoic acid derivatives. researchgate.net Future research could involve the development of bespoke organocatalysts specifically designed to facilitate the conjugate addition of nucleophiles to an appropriate α,β-unsaturated precursor, thereby installing the oxazole (B20620) moiety and setting the stereochemistry in a single, highly controlled step. Furthermore, exploring axial-to-axial chirality transfer mechanisms could offer innovative pathways for achieving high enantioselectivity. rsc.org

Exploration of Unconventional Catalytic Systems for Efficiency and Selectivity

The synthesis and functionalization of the oxazole ring are ripe for innovation through the exploration of unconventional catalytic systems. While traditional methods for oxazole synthesis exist, future research will prioritize methodologies that offer greater efficiency, milder reaction conditions, and improved regioselectivity.

Transition-metal catalysis, particularly involving palladium, copper, and nickel, has been instrumental in the direct C–H functionalization of oxazole rings. beilstein-journals.orgnih.govmdpi.com Future trends will likely involve:

Earth-Abundant Metal Catalysis: Shifting from precious metals like palladium to more sustainable and cost-effective catalysts based on nickel, copper, or iron for C-H activation, alkylation, and arylation of the oxazole core. mdpi.comrsc.org

Photoredox and Metalloradical Catalysis: Harnessing the power of light or using metalloradical systems to enable novel transformations under exceptionally mild conditions. Cobaloxime catalysis, for example, has shown potential in facilitating cycloaddition reactions for heterocycle synthesis. researchgate.net These approaches could open new pathways for attaching complex alkyl groups to the C2 or C5 positions of the oxazole ring, a challenging task with traditional methods. researchgate.net

Dehydrogenative Couplings: Developing catalytic systems that forge new bonds through the loss of hydrogen gas, representing a highly atom-economical strategy. beilstein-journals.org Such methods could be used to directly couple the oxazole ring with other aromatic or heteroaromatic systems.

These advanced catalytic methods will be crucial for selectively modifying the this compound scaffold, providing rapid access to a diverse range of new chemical entities.

Application of Machine Learning and AI in Synthetic Route Prediction

The complexity of organic synthesis is increasingly being navigated with the aid of artificial intelligence (AI) and machine learning (ML). For a molecule like this compound, these computational tools are poised to revolutionize how synthetic routes are designed and optimized.

Beyond route prediction, ML models are also being developed to forecast reaction outcomes, such as yield and stereoselectivity. princeton.edu By inputting data on reactants, catalysts, and conditions, these models can predict the performance of a proposed reaction, allowing chemists to prioritize experiments with the highest probability of success. chemrxiv.org The application of these predictive models to the synthesis of this compound and its derivatives will accelerate the discovery of optimal synthetic protocols, saving time and resources.

Integration with Flow Chemistry and Automated Synthesis Platforms

The physical execution of chemical synthesis is undergoing a significant transformation through the adoption of flow chemistry and automated platforms. These technologies offer enhanced control, safety, and scalability compared to traditional batch methods. researchgate.net

Flow chemistry, where reagents are pumped through a network of tubes and reactors, is particularly well-suited for the synthesis of heterocyclic compounds like oxazoles. uc.ptnih.gov A multi-step synthesis of this compound could be "telescoped" into a continuous, uninterrupted process. This approach minimizes manual handling of intermediates and allows for precise control over parameters like temperature and residence time, often leading to higher yields and purities. nih.govacs.org

Integrating these flow reactors with automated synthesis platforms represents the next frontier. nih.gov Such systems, controlled by sophisticated software, can perform entire synthetic sequences, including reaction, workup, purification, and analysis, with minimal human intervention. sigmaaldrich.comsciprofiles.com For this compound, this would enable the rapid, on-demand synthesis of the target compound and the creation of libraries of derivatives for high-throughput screening. acs.org

Expanding the Chemical Space of Derivatization for Unexplored Applications

The core structure of this compound serves as a versatile starting point for creating new molecules with potentially valuable properties. A key future direction is the systematic expansion of the chemical space around this scaffold to explore novel applications. researchgate.netresearchgate.net

Research will focus on two main areas of derivatization:

Modification of the Oxazole Ring: Using the advanced catalytic C-H activation methods discussed previously, the C2 and C5 positions of the oxazole ring can be decorated with a wide array of substituents. This allows for the fine-tuning of the molecule's electronic and steric properties.

Functionalization of the Side Chain: The carboxylic acid group is a versatile handle for further chemical modification. It can be readily converted into amides, esters, or other functional groups, creating a diverse set of analogues.

A particularly exciting strategy involves introducing functionalities that enable further selective reactions. For example, installing an ethynyl (B1212043) group on the oxazole ring would produce a "clickable" version of the molecule, ready for facile coupling with azide-containing partners via click chemistry. chemrxiv.orgchemrxiv.org This approach dramatically expands the accessible chemical space and allows for the rapid generation of complex molecular architectures for screening in drug discovery and materials science. chemrxiv.orgchemrxiv.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(Oxazol-4-yl)butanoic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling oxazole derivatives with butanoic acid precursors. For example, microwave-assisted synthesis has been shown to improve yields for structurally similar compounds by reducing reaction times and enhancing regioselectivity . Optimization may include varying catalysts (e.g., palladium for cross-coupling), solvent systems (polar aprotic solvents like DMF), and temperature control (60–120°C). Evidence from fluorophenyl-substituted analogs suggests that protecting-group strategies (e.g., tert-butoxycarbonyl for carboxylic acids) can prevent undesired side reactions .

Q. How is the purity and structural integrity of this compound confirmed in research settings?

- Methodological Answer : Analytical techniques include:

- NMR Spectroscopy : To confirm regiochemistry of the oxazole ring and backbone substituents (e.g., H-NMR coupling constants for stereochemical analysis) .

- HPLC-MS : For purity assessment (>95%) and detection of byproducts (e.g., unreacted oxazole intermediates) .

- X-ray Crystallography : Resolves ambiguities in stereochemistry, particularly for chiral analogs .

Advanced Research Questions

Q. How does the oxazole ring influence the compound’s reactivity and biological activity?

- Methodological Answer : The oxazole ring’s electron-deficient nature enhances hydrogen-bonding interactions with biological targets, as seen in fluorinated analogs . Computational studies (e.g., DFT calculations) predict nucleophilic attack sites on the oxazole ring, which can guide derivatization. Bioactivity assays (e.g., enzyme inhibition) for neuroprotective or antimicrobial effects should compare oxazole-substituted analogs against non-oxazole controls to isolate the ring’s contribution .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer : Discrepancies in bioactivity may arise from assay conditions (e.g., cell line variability, concentration ranges). Meta-analyses of published data should standardize metrics (e.g., IC, EC) and validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays). For example, neuroprotective effects observed in 4-(3-aminophenyl)butanoic acid analogs required validation across in vitro (SH-SY5Y cells) and in vivo (murine models) systems .

Q. How do structural modifications at the butanoic acid backbone affect pharmacokinetic properties?

- Methodological Answer : Modifications such as fluorination or methyl-group addition alter lipophilicity (logP) and metabolic stability. For fluorinated derivatives, F-NMR tracks metabolic degradation in microsomal assays . Pharmacokinetic profiling (e.g., Caco-2 permeability, plasma protein binding) for analogs with branched vs. linear backbones can identify optimal candidates for CNS penetration or oral bioavailability .

Methodological Focus

Q. What in vitro models are used to assess the neuroprotective effects of this compound analogs?

- Methodological Answer : Common models include:

- Oxidative Stress Models : SH-SY5Y cells treated with HO or rotenone, with viability measured via MTT assay .

- Glutamate Excitotoxicity : Primary cortical neurons exposed to glutamate, assessing calcium influx via fluorescence imaging .

- Mechanistic Studies : siRNA knockdown of neuroprotective pathways (e.g., Nrf2/ARE) to validate target engagement .

Q. How can computational tools predict the interaction of this compound with enzyme targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with enzymes like cyclooxygenase-2 (COX-2) or histone deacetylases (HDACs). For oxazole-containing compounds, electrostatic potential maps identify key binding residues, while free-energy calculations (MM-PBSA) rank derivative affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.